PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)
Overview
Description
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is a synthetic analog of natural phosphatidylinositol phosphates. These compounds are crucial in cellular signaling pathways, particularly in the generation and transmission of cellular signals. The compound features C6:0 fatty acids at the sn-1 and sn-2 positions, mimicking the natural stereochemistry of phosphatidylinositol .
Mechanism of Action
Target of Action
The primary target of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is the phosphatidylinositol (PtdIns) phosphates . These phosphates represent a small percentage of total membrane phospholipids but play a critical role in the generation and transmission of cellular signals .
Mode of Action
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C 6 :0 fatty acids at the sn - 1 and sn - 2 positions . The compound features the same inositol and diacylglycerol (DAG) stereochemistry as that of the natural compound . It can be phosphorylated to di- (PtdIns- P 2; PIP 2) and triphosphates (PtdIns- P 3; PIP 3) by phosphoinositol (PI)- specific kinases .
Biochemical Pathways
The hydrolysis of PtdIns- (4,5)-P 2 by phosphoinositol (PI)-specific phospholipase C generates inositol triphosphate (IP 3) and DAG . These are key second messengers in an intricate biochemical signal transduction cascade .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The result of the action of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is the generation of key second messengers, IP 3 and DAG . These messengers play a crucial role in transmitting signals within cells .
Action Environment
The action of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is influenced by the cellular environment. Factors such as the presence of specific kinases and phospholipase C can affect its efficacy . Additionally, its stability may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) plays a critical role in the generation and transmission of cellular signals . It can be phosphorylated to di- (PtdIns- P 2; PIP 2) and triphosphates (PtdIns- P 3; PIP 3) by phosphoinositol (PI)-specific kinases . Hydrolysis of PtdIns- (4,5)-P 2 by PI-specific phospholipase C generates inositol triphosphate (IP 3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade .
Cellular Effects
The effects of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) involves the phosphorylation of phosphatidylinositol at the 3, 4, and 5 positions of the inositol ring. This is typically achieved using specific kinases such as phosphoinositide 3-kinase (PI3K) and phosphatidylinositol-4-phosphate 5-kinase .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant kinases. The process is optimized for high yield and purity, ensuring the compound’s efficacy in research applications .
Chemical Reactions Analysis
Types of Reactions: PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) undergoes several types of reactions, including phosphorylation, hydrolysis, and binding interactions with proteins.
Common Reagents and Conditions:
Phosphorylation: Catalyzed by kinases such as PI3K.
Major Products:
Inositol Triphosphate (IP3): A key second messenger in cellular signaling.
Diacylglycerol (DAG): Another important second messenger involved in signal transduction.
Scientific Research Applications
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) is widely used in scientific research due to its role in cellular signaling pathways. Its applications include:
Chemistry: Studying the biochemical pathways involving phosphoinositides.
Biology: Investigating cellular processes such as cell growth, survival, and metabolism.
Medicine: Researching the role of phosphoinositides in diseases such as cancer and diabetes.
Industry: Used in the development of pharmaceuticals targeting signaling pathways.
Comparison with Similar Compounds
PtdIns-(4,5)-P2 (1,2-dihexanoyl): Another synthetic analog involved in cellular signaling.
PtdIns-(4)-P1 (1,2-dihexanoyl): A precursor in the synthesis of PtdIns-(3,4,5)-P3.
Uniqueness: PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) is unique due to its specific phosphorylation pattern, which allows it to interact with a distinct set of proteins and activate unique signaling pathways. This specificity makes it a valuable tool in research focused on understanding and manipulating cellular signaling .
Properties
IUPAC Name |
tetraazanium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O22P4.4H3N/c1-3-5-7-9-14(22)37-11-13(39-15(23)10-8-6-4-2)12-38-47(35,36)43-18-16(24)19(40-44(26,27)28)21(42-46(32,33)34)20(17(18)25)41-45(29,30)31;;;;/h13,16-21,24-25H,3-12H2,1-2H3,(H,35,36)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);4*1H3/t13-,16+,17+,18?,19-,20+,21?;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZPLJSHLDNARZ-XLCQVJATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H54N4O22P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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